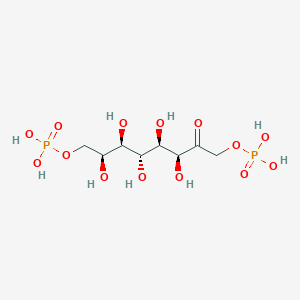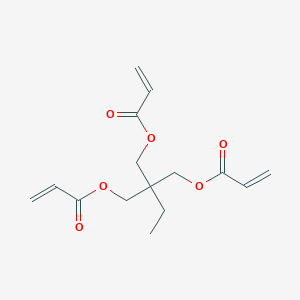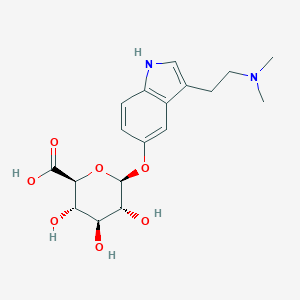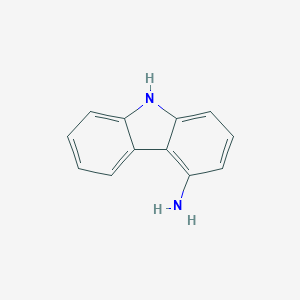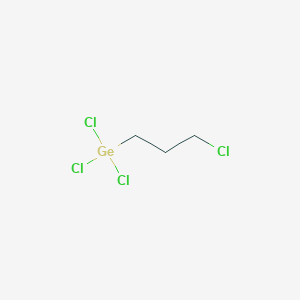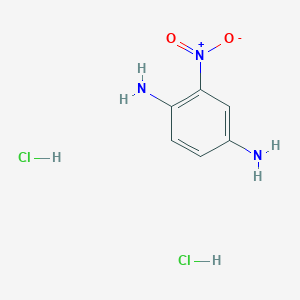
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2) is a chemical compound that is commonly referred to as 2-nitro-1,4-phenylenediamine hydrochloride. This compound is widely used in scientific research due to its unique properties and potential applications. In
Applications De Recherche Scientifique
2-nitro-1,4-phenylenediamine hydrochloride has a wide range of potential applications in scientific research. One of the most common uses of this compound is in the development of new drugs and therapies. The compound has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer. Additionally, it has been studied as a potential treatment for other diseases, including Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-nitro-1,4-phenylenediamine hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition can lead to the death of cancer cells and may also help to slow the progression of other diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-nitro-1,4-phenylenediamine hydrochloride can have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and may also have antioxidant properties. Additionally, it has been studied for its potential to protect against DNA damage and to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-nitro-1,4-phenylenediamine hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to control the concentration of the compound in cell cultures, and it may also have toxic effects on non-cancerous cells.
Orientations Futures
There are many potential future directions for research on 2-nitro-1,4-phenylenediamine hydrochloride. One area of interest is the development of new cancer therapies based on the compound's anti-tumor properties. Additionally, researchers may explore the use of the compound in the treatment of other diseases, such as Parkinson's and Alzheimer's disease. Further studies may also be conducted to better understand the mechanism of action of the compound and to identify any potential side effects or limitations to its use.
Conclusion:
In conclusion, 2-nitro-1,4-phenylenediamine hydrochloride is a valuable compound for scientific research due to its unique properties and potential applications. The compound has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. Additionally, it has been studied for its potential to treat other diseases and to protect against DNA damage and inflammation. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-nitro-1,4-phenylenediamine hydrochloride involves the reaction of 2-nitroaniline with hydrochloric acid and sodium nitrite. This reaction results in the formation of a diazonium salt, which is then coupled with 1,4-phenylenediamine to yield the final product. The reaction is typically performed in an acidic environment and requires careful control of temperature and reaction conditions to ensure a high yield of the desired product.
Propriétés
Numéro CAS |
18266-52-9 |
|---|---|
Nom du produit |
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2) |
Formule moléculaire |
C6H9Cl2N3O2 |
Poids moléculaire |
226.06 g/mol |
Nom IUPAC |
2-nitrobenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-4-1-2-5(8)6(3-4)9(10)11;;/h1-3H,7-8H2;2*1H |
Clé InChI |
VTJQZXFQQIDLRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
SMILES canonique |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
Autres numéros CAS |
18266-52-9 |
Numéros CAS associés |
5307-14-2 (Parent) |
Synonymes |
2-nitrobenzene-1,4-diamine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




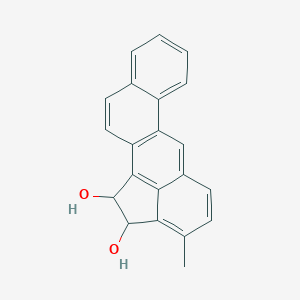
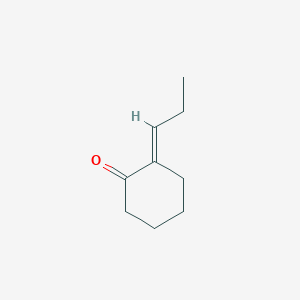
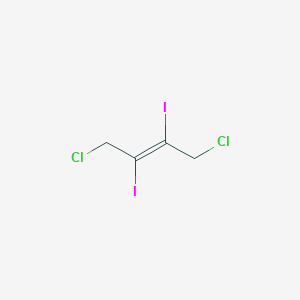

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
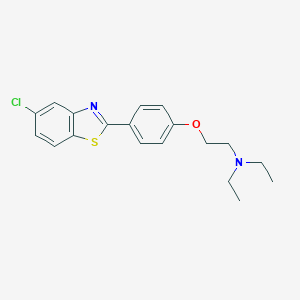
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
